4-Tert-butylpyridin-3-OL

CAS No.:

Cat. No.: VC19882791

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 4-tert-butylpyridin-3-ol |

| Standard InChI | InChI=1S/C9H13NO/c1-9(2,3)7-4-5-10-6-8(7)11/h4-6,11H,1-3H3 |

| Standard InChI Key | PSQTWFHGBYDELN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=C(C=NC=C1)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

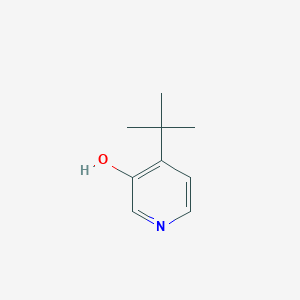

4-Tert-butylpyridin-3-ol (IUPAC name: 4-(tert-butyl)pyridin-3-ol) has the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its structure consists of a pyridine ring with a hydroxyl group (-OH) at the 3-position and a bulky tert-butyl group (-C(CH₃)₃) at the 4-position (Figure 1). This substitution pattern distinguishes it from isomers such as 2-tert-butyl-3-hydroxypyridine, which has been documented in PubChem (CID 173956) .

Table 1: Comparative structural properties of related pyridine derivatives

The tert-butyl group introduces steric hindrance, potentially influencing the compound’s solubility and reactivity, while the hydroxyl group enables hydrogen bonding and coordination chemistry.

Synthesis and Chemical Reactivity

Hypothetical Synthesis Routes

While no direct synthesis methods for 4-tert-butylpyridin-3-ol are reported, analogous pathways for substituted pyridines suggest potential strategies:

Reactivity and Functionalization

The hydroxyl group at the 3-position renders the compound amenable to typical phenol-like reactions, such as:

-

Esterification: Formation of esters via reaction with acyl chlorides.

-

Coordination Chemistry: Acting as a ligand for transition metals (e.g., Cu, Fe) due to the lone pair on the hydroxyl oxygen and pyridine nitrogen.

-

Electrophilic Substitution: The electron-withdrawing pyridine ring may direct electrophiles to the 2- or 6-positions, though steric effects from the tert-butyl group could limit reactivity.

Physical and Spectroscopic Properties

Predicted Physicochemical Properties

Based on structural analogs , 4-tert-butylpyridin-3-ol is likely a high-boiling liquid or low-melting solid with limited water solubility due to the hydrophobic tert-butyl group. Key inferred properties include:

-

Boiling Point: ~196–197°C (similar to 4-tert-butylpyridine ).

-

Density: ~0.92–0.93 g/mL at 25°C.

-

Solubility: Miscible with organic solvents (e.g., THF, DCM) but insoluble in water.

Spectroscopic Data

-

IR Spectroscopy: Strong O-H stretch (~3200–3600 cm⁻¹) and aromatic C=C/C=N stretches (~1600 cm⁻¹).

-

NMR:

-

¹H NMR: Downfield-shifted aromatic protons adjacent to the hydroxyl group (δ 7.5–8.5 ppm).

-

¹³C NMR: Quartet signal for the tert-butyl carbons (~30 ppm) and aromatic carbons (~120–150 ppm).

-

| Additive | Device Efficiency Increase | Key Role |

|---|---|---|

| 4-Tert-butylpyridine | 6.71% → 13.7% | Charge recombination suppression |

| Hypothetical 4-Tert-butylpyridin-3-ol | – | Potential surface passivation |

Pharmaceutical and Agrochemical Intermediates

The hydroxyl and pyridine moieties are common in bioactive molecules. For example, 3-hydroxypyridine derivatives exhibit antimicrobial and antioxidant activities . Functionalization of 4-tert-butylpyridin-3-ol could yield novel drug candidates.

Coordination Chemistry

The compound’s ability to act as a bidentate ligand (via N and O donors) makes it a candidate for synthesizing metal-organic frameworks (MOFs) or catalysts.

Challenges and Research Gaps

-

Synthetic Accessibility: Current methods for tert-butylpyridines focus on non-hydroxylated analogs . Developing regioselective routes for 4-tert-butylpyridin-3-ol remains a challenge.

-

Stability: The hydroxyl group may increase susceptibility to oxidation, necessitating protective group strategies during synthesis.

-

Toxicity and Handling: No data exist on its safety profile, though tert-butylpyridines are generally volatile and malodorous .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume